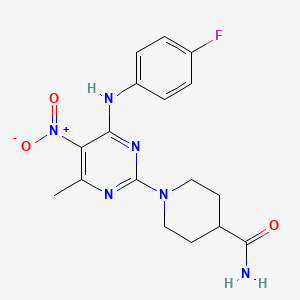

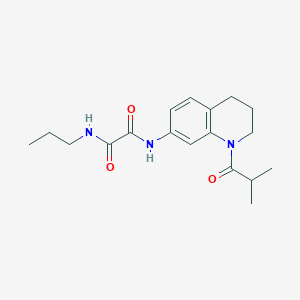

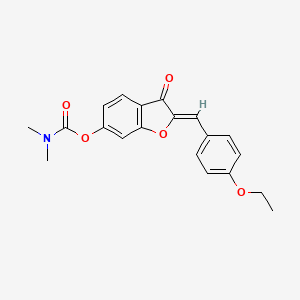

2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides and their derivatives are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .

Synthesis Analysis

Benzamides are typically synthesized starting from benzoic acid or its derivatives and amine derivatives . Classic methods of acylation reactions with anhydride or acyl chloride are often used .Molecular Structure Analysis

The structure of benzamides and their derivatives is typically analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Benzamides and their derivatives are known to undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides and their derivatives are typically determined using various analytical methods .Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Applications

Research by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These compounds were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors and showed high inhibitory activity on COX-2 selectivity, with considerable analgesic and anti-inflammatory effects compared to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with demonstrated antimicrobial efficacy comparable to streptomycin and fusidic acid, used as reference drugs. This study highlights the potential of these compounds as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor Applications

Gangjee et al. (2008) developed dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Compound 4 emerged as the most potent dual inhibitor of human TS and DHFR known to date, indicating a promising scaffold for further antitumor drug development (Gangjee, Qiu, Li, & Kisliuk, 2008).

Biochemical Applications

Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective small molecule histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity in vitro and in vivo, showcasing the therapeutic potential of related compounds in cancer treatment (Zhou et al., 2008).

Conformational Studies and Drug Design

Subasri et al. (2016) investigated the crystal structures of compounds similar to 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide, providing valuable information on their conformational properties and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new therapeutic agents (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Mecanismo De Acción

While the specific mechanism of action for “2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide” is not available, benzamides and their derivatives are known to have various biological activities. For instance, they have been used as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-13-16(11-18(26)24-17-10-6-5-9-15(17)19(22)27)20(28)25-21(23-13)29-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,27)(H,24,26)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJIUGBEKGEWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)

![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)